

Reactivity profile of (4-(1-Hydroxyethyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B151596

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An In-depth Technical Guide to the Reactivity Profile of **(4-(1-Hydroxyethyl)phenyl)boronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Hydroxyethyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group and a hydroxyethyl substituent on a phenyl ring.^[1] It typically presents as a white to off-white solid and exhibits solubility in polar solvents such as water and alcohols, a characteristic enhanced by the presence of the hydroxyl group.^[1] This enhanced solubility and reactivity make it a valuable building block in organic synthesis and medicinal chemistry.^[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **(4-(1-Hydroxyethyl)phenyl)boronic acid** is presented in Table 1.

Property	Value	Reference
CAS Number	518336-20-4	[3][4][5]
Molecular Formula	C8H11BO3	[3][4][5]
Molecular Weight	165.98 g/mol	[3][4][5]
Appearance	White to off-white solid	[1]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]
Purity (typical)	≥98%	[5]
SMILES	<chem>CC(c1ccc(cc1)B(O)O)O</chem>	[1]
InChI	InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3	[1]

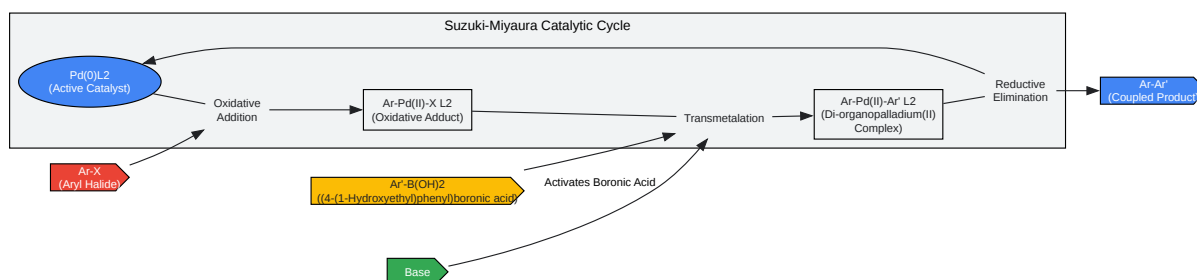
Reactivity Profile

The reactivity of **(4-(1-Hydroxyethyl)phenyl)boronic acid** is dominated by the boronic acid moiety, with the hydroxyethyl group primarily influencing its solubility and potentially participating in side reactions under certain conditions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6] **(4-(1-Hydroxyethyl)phenyl)boronic acid** serves as an excellent coupling partner in these reactions, providing the 4-(1-hydroxyethyl)phenyl moiety to the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key factors influencing the outcome of the Suzuki-Miyaura coupling with **(4-(1-Hydroxyethyl)phenyl)boronic acid** include the choice of catalyst, base, and solvent system. A variety of palladium catalysts, such as Pd(OAc)₂ and PdCl₂(dppf), can be employed.^[2] The base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or fluoride (e.g., CsF), is crucial for the activation of the boronic acid for transmetalation.^{[3][6]} The solvent system is often a biphasic mixture of an organic solvent (e.g., toluene, THF, dioxane) and water, or a polar aprotic solvent like DMF.^{[1][7]}

Formation of Reversible Complexes with Diols

Like other boronic acids, **(4-(1-Hydroxyethyl)phenyl)boronic acid** can form reversible covalent complexes with diols.^[1] This property is exploited in sensing and separation applications.

Stability and Handling

Arylboronic acids are susceptible to dehydration to form cyclic anhydride trimers known as boroxines.^[8] To ensure high reactivity in coupling reactions, it is often important to use the pure

boronic acid.[8] Recrystallization is a common method for purifying arylboronic acids and breaking down any boroxine that has formed.[8][9] Another strategy to enhance stability for storage and handling is the formation of a diethanolamine adduct, which can be used directly in Suzuki couplings under protic conditions.

Quantitative Data

While specific kinetic data for the Suzuki-Miyaura coupling of **(4-(1-Hydroxyethyl)phenyl)boronic acid** is not readily available in the reviewed literature, Table 2 provides a general overview of the components and typical conditions for such a reaction, which can serve as a starting point for optimization.

Component	Role	Typical Stoichiometry / Conditions
Aryl Halide (Ar-X)	Electrophilic coupling partner	1.0 equivalent
(4-(1-Hydroxyethyl)phenyl)boronic acid	Nucleophilic coupling partner	1.1 - 1.5 equivalents
Palladium Catalyst	Catalyst for C-C bond formation	0.5 - 5 mol%
Ligand (optional)	Stabilizes and activates the catalyst	Varies with catalyst
Base	Activates the boronic acid	2.0 - 3.0 equivalents
Solvent	Dissolves reactants and facilitates reaction	Toluene/Water, Dioxane/Water, THF, DMF
Temperature	Reaction rate determinant	Room temperature to reflux (e.g., 85-110 °C)
Reaction Time	Time to completion	1 - 24 hours

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **(4-(1-Hydroxyethyl)phenyl)boronic acid**. This protocol is a composite of several published general procedures.^{[2][10][11]}

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

- Aryl halide (e.g., aryl bromide or iodide)
- **(4-(1-Hydroxyethyl)phenyl)boronic acid**
- Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf))
- Base (e.g., K₂CO₃ or Na₂CO₃)
- Solvent (e.g., a mixture of toluene and water, or DMF)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Experimental Setup:

A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 mmol), **(4-(1-Hydroxyethyl)phenyl)boronic acid** (1.2 mmol), and the base (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes. Finally, the palladium catalyst (0.02 mmol, 2 mol%) is added under a positive pressure of the inert gas.

Reaction Conditions:

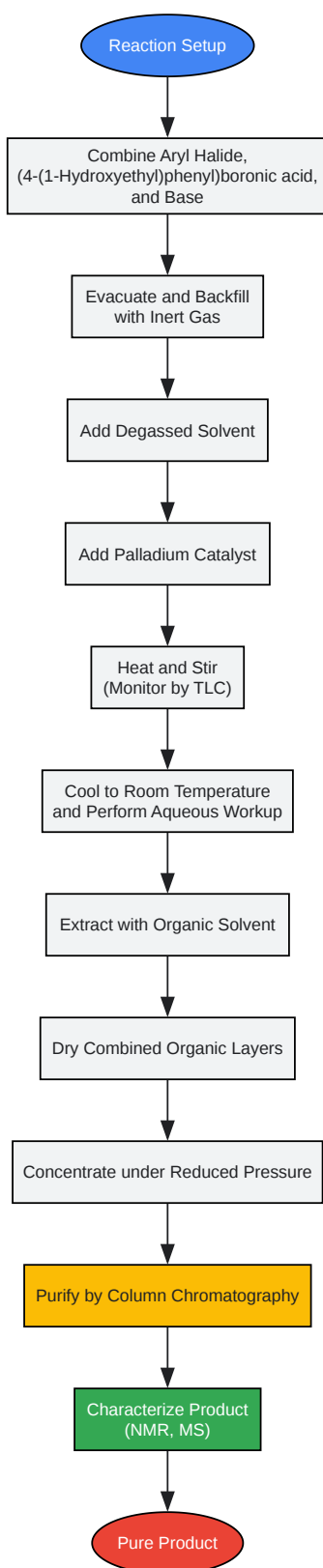
The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred vigorously for the required time (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Characterization:

The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum for the starting material, **(4-(1-Hydroxyethyl)phenyl)boronic acid**, is available in the literature.[8]



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Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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